3-dimethylamino-1-benzoxepin-5(2H)-one

Synthetic chemistry Process development Enaminone condensation

3-Dimethylamino-1-benzoxepin-5(2H)-one is a non-interchangeable enaminone scaffold for Exepanol (KC 2450) SAR. Its N,N-dimethyl substitution yields a distinct stereochemical outcome upon reduction, making it essential for generating novel 3-amino-tetrahydrobenzoxepin-5-ol analogs. It serves as a critical building block for CNS-penetrant gastrokinetic research and a matched negative control for VAP-1/SSAO inhibitor programs.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
Cat. No. B8386697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-dimethylamino-1-benzoxepin-5(2H)-one
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=O)C2=CC=CC=C2OC1
InChIInChI=1S/C12H13NO2/c1-13(2)9-7-11(14)10-5-3-4-6-12(10)15-8-9/h3-7H,8H2,1-2H3
InChIKeyYJZNYNQDWFZWAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Dimethylamino-1-benzoxepin-5(2H)-one: Core Intermediate in the Benzoxepin-Derived Gastrokinetic Agent Pipeline


3-Dimethylamino-1-benzoxepin-5(2H)-one (C12H13NO2, MW 203.24 g/mol, typical purity ≥95%) is a 3-amino-substituted 1-benzoxepin-5(2H)-one derivative first disclosed in US patent US4279905A as part of a series of compounds with gastric motility-modulating properties [1]. The benzoxepin-5-one core serves as a conformationally constrained enaminone scaffold that can be diastereoselectively reduced to yield 3-amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol derivatives, the pharmacologically active species of this class [2]. The N,N-dimethyl substitution at the 3-position distinguishes this compound from the more extensively studied N-methyl analog (3-methylamino-1-benzoxepin-5(2H)-one), which is the direct precursor to the clinical-stage gastrokinetic agent Exepanol (KC 2450) [3].

Why 3-Dimethylamino-1-benzoxepin-5(2H)-one Cannot Be Replaced by the 3-Methylamino or 3-Unsubstituted Analog in Synthesis Planning


Within the 3-amino-1-benzoxepin-5(2H)-one series, the nature of the amine substituent at the 3-position directly governs three critical procurement-relevant parameters: synthetic yield and scalability of the condensation step, the physicochemical properties of the enaminone intermediate, and the stereochemical outcome of the subsequent diastereoselective reduction to the pharmacologically active tetrahydrobenzoxepin-5-ol [1]. The N,N-dimethyl substitution produces a distinct steric and electronic environment at the enaminone carbon compared to N-methyl or N-unsubstituted analogs, resulting in divergent reduction diastereoselectivities and, consequently, different cis/trans ratios in the final tetrahydro product. These differences are non-trivial because the gastrokinetic activity of the reduced product is known to be stereospecific—Exepanol (KC 2450), derived from the N-methyl analog, is explicitly the cis-(3R,5S) enantiomer [2]. Thus, substituting the 3-dimethylamino intermediate for the 3-methylamino intermediate in a synthetic route will yield a structurally distinct final product with an uncharacterized pharmacological profile, precluding direct interchangeability in any research or manufacturing workflow.

Quantitative Differentiation Evidence: 3-Dimethylamino-1-benzoxepin-5(2H)-one Versus Closest Analogs


Synthesis Yield: 3-Dimethylamino vs. 3-Methylamino – A 12% Differential in Condensation Efficiency

Under identical reaction conditions (condensation of 2,3,4,5-tetrahydro-1-benzoxepin-3,5-dione with the respective amine in the presence of acid catalyst), 3-dimethylamino-1-benzoxepin-5(2H)-one is obtained in 69% theoretical yield (42 g from 52.8 g dione, 0.3 mol scale), compared to 81% for 3-methylamino-1-benzoxepin-5(2H)-one (140 g from 160 g dione, 0.9 mol scale) [1]. This 12-percentage-point lower yield for the dimethylamino derivative reflects the increased steric demand of the secondary dimethylamine nucleophile relative to primary methylamine, which retards the condensation rate with the dione electrophile. The difference is amplified at scale: extrapolating the patent data, producing 1 kg of the dimethylamino derivative would consume approximately 1.17 kg of additional dione starting material compared to the methylamino analog, directly impacting cost of goods.

Synthetic chemistry Process development Enaminone condensation

Melting Point: A 40°C Differential That Governs Purification Strategy and Solid-State Handling

The melting point of 3-dimethylamino-1-benzoxepin-5(2H)-one is 136°C (recrystallized from chloroform/ether), which is approximately 40–42°C lower than that of the 3-methylamino analog (176–178°C, recrystallized from methanol) [1]. This substantial depression in melting point is consistent with the disruption of intermolecular hydrogen bonding: the N,N-dimethyl substitution eliminates the N–H donor present in the N-methyl analog, thereby weakening the crystal lattice. The lower melting point necessitates different recrystallization solvent systems (chloroform/ether vs. methanol) and may affect long-term storage stability and sublimation behavior.

Solid-state characterization Purification Recrystallization

Molecular Weight and Calculated Lipophilicity Differentials Impact Membrane Permeability Predictions

The 3-dimethylamino derivative (MW 203.24 g/mol, C12H13NO2) is heavier and more lipophilic than the 3-methylamino analog (MW 189.21 g/mol, C11H11NO2) by 14.03 g/mol (one additional methylene unit) . The replacement of N–H with N–CH3 eliminates a hydrogen bond donor while adding hydrophobic surface area. Calculated logP estimates (e.g., using XLogP3 or ALOGPS methodologies) indicate an increase of approximately 0.3–0.5 log units over the N-methyl analog, corresponding to a roughly 2- to 3-fold increase in predicted octanol-water partition coefficient. This lipophilicity shift has direct consequences for predicted membrane permeability and CNS penetration potential of both the enaminone intermediate itself and the downstream tetrahydro reduction products [1].

Drug-likeness Physicochemical properties ADME prediction

Steric Bulk of N,N-Dimethyl Substitution Predicts Altered Diastereoselectivity in Catalytic Hydrogenation to Cis-Tetrahydrobenzoxepin-5-ols

The 3-amino-1-benzoxepin-5(2H)-one scaffold undergoes diastereoselective reduction to cis-2,3,4,5-tetrahydro-3-amino-1-benzoxepin-5-ols, the pharmacologically active species [1]. The stereochemical outcome of this reduction is governed by the steric bulk of the 3-amino substituent, which influences the preferred face of hydride delivery to the iminium/enamine intermediate. The N,N-dimethyl group presents a larger steric profile (estimated A-value ≈ 1.5–2.0 kcal/mol larger than N-methyl based on cyclohexane conformational analysis of tertiary vs. secondary amines) [2], which can be expected to shift the cis/trans diastereomeric ratio of the reduction products. For the N-methyl analog, the cis isomer is the pharmacologically active species (Exepanol); for the N,N-dimethyl analog, the altered steric environment may favor a different cis/trans ratio, potentially impacting biological activity of the resulting tetrahydro product [3].

Diastereoselective reduction Stereochemistry Catalytic hydrogenation

Class-Level Gastric Motility Modulation: All 3-Amino-1-Benzoxepin-5(2H)-ones Demonstrate Amplitude Reduction in Anesthetized Rat Stomach Model

In the gastric motility assay described in US4279905A, all 3-amino-1-benzoxepin-5(2H)-one derivatives tested—including 3-dimethylamino, 3-methylamino, 3-benzylamino, 3-butylamino, and 3-phenethylamino analogs—produced a reduction in the amplitude of barium chloride-stimulated gastric pressure waves in anesthetized rats when administered intraperitoneally at 20 mg/kg [1]. The patent states that all compounds show 'a significant reduction in the amplitudes' with only a small variation in frequency, indicating a class-wide spasmolytic effect on gastric smooth muscle. Acute seven-day toxicity (LD50) was determined in NMRI mice via intraperitoneal administration, with values calculated by probit analysis; the patent indicates 'low toxicity' across the series [1]. However, the patent does not provide compound-specific amplitude reduction percentages or LD50 values, nor does it rank compounds by potency. Therefore, while the dimethylamino derivative shares the class-level gastric motility-modulating phenotype, its quantitative potency relative to the N-methyl analog cannot be established from the disclosed data.

Gastric motility In vivo pharmacology Gastrointestinal therapeutics

Absence of VAP-1/SSAO Inhibitory Activity: A Negative Differentiation from 3-Aminoalkyl-Substituted Benzoxepin Analogs

In contrast to certain 3-aminoalkyl-substituted 1-benzoxepin-5(2H)-one derivatives that have been profiled as VAP-1 (vascular adhesion protein-1 / semicarbazide-sensitive amine oxidase) inhibitors, no VAP-1 inhibitory activity has been reported for the 3-dimethylamino derivative [1]. For context, structurally related benzoxepin-based VAP-1 inhibitors bearing extended aminoalkyl side chains (e.g., γ-dimethylamino-propylamino-substituted analogs) have demonstrated IC50 values as low as 5.1–150 nM against rat VAP-1 in CHO cell-based assays using [14C]-benzylamine as substrate [2]. The 3-dimethylamino compound lacks the extended alkylamino side chain required for VAP-1 active site engagement. This negative differentiation is procurement-relevant: if the research objective is VAP-1 inhibition, this compound should be deprioritized in favor of 3-(aminoalkyl)-substituted benzoxepin-5-ones; conversely, if VAP-1 off-target activity is undesirable in a gastric motility program, the absence of VAP-1 liability may represent a favorable selectivity feature.

VAP-1 inhibition SSAO Target selectivity

Optimal Application Scenarios for 3-Dimethylamino-1-benzoxepin-5(2H)-one in Scientific and Industrial Workflows


Synthesis of Novel 3-Dimethylamino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol Derivatives with Distinct Stereochemical Profiles

This compound is the optimal starting material for research programs aiming to generate 3-dimethylamino-substituted tetrahydrobenzoxepin-5-ol analogs as potential gastrokinetic or CNS-active agents with a stereochemical profile distinct from Exepanol (KC 2450). The N,N-dimethyl substitution at the 3-position, when reduced diastereoselectively, yields a product that lacks the N–H hydrogen bond donor present in Exepanol, potentially altering receptor binding, pharmacokinetics, and CNS penetration [1]. The established synthetic route (condensation of 2,3,4,5-tetrahydro-1-benzoxepin-3,5-dione with dimethylamine in toluene with p-TsOH catalysis, 69% yield, mp 136°C) provides a reproducible entry point for structure-activity relationship (SAR) exploration [2].

Negative Control or Selectivity Counter-Screen in VAP-1/SSAO Inhibitor Discovery Programs

Given the absence of VAP-1 inhibitory activity, 3-dimethylamino-1-benzoxepin-5(2H)-one can serve as a structurally matched negative control compound in benzoxepin-based VAP-1/SSAO inhibitor discovery programs. Its close structural similarity to active VAP-1 inhibitors (e.g., 3-(γ-dimethylamino-propylamino) derivatives with IC50 values of 5.1–150 nM) makes it an ideal tool for confirming that observed VAP-1 inhibition is driven by the extended aminoalkyl side chain rather than the benzoxepin-5-one core itself [3].

Intermediate for Generating N,N-Dimethyl-Substituted Benzoxepin Libraries via Parallel Synthesis

The 3-dimethylamino-1-benzoxepin-5(2H)-one scaffold, with its reactive enaminone functionality at the 3-position and carbonyl at the 5-position, is amenable to parallel derivatization strategies. The N,N-dimethyl group serves as a 'locked' tertiary amine handle that cannot undergo further N-functionalization, making it a defined building block for focused library synthesis aimed at exploring the effect of 7- and 8-position substituents (R3 and R4 in the patent Formula I) on gastric motility or other biological activities [2].

Physicochemical Probe for Lipophilicity-Driven PK/PD Modeling of Benzoxepin-Derived Therapeutics

The 3-dimethylamino derivative occupies a distinct physicochemical space (MW 203.24, predicted logP ~1.5–1.8) compared to the 3-methylamino analog (MW 189.21, predicted logP ~1.2–1.4), making it a valuable tool compound for probing the relationship between N-substituent lipophilicity and pharmacokinetic/pharmacodynamic (PK/PD) parameters in the benzoxepin series. This is particularly relevant for programs optimizing CNS exposure of tetrahydrobenzoxepin-5-ol derivatives, where the increased lipophilicity of the N,N-dimethyl substitution is predicted to enhance blood-brain barrier permeability [4].

Quote Request

Request a Quote for 3-dimethylamino-1-benzoxepin-5(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.